molecular formula C14H15NO3 B5181204 2-(2-hydroxyphenyl)hexahydro-1H-isoindole-1,3(2H)-dione

2-(2-hydroxyphenyl)hexahydro-1H-isoindole-1,3(2H)-dione

Cat. No. B5181204
M. Wt: 245.27 g/mol
InChI Key: QHOUAEQAWXAJBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-hydroxyphenyl)hexahydro-1H-isoindole-1,3(2H)-dione, also known as homopiperonylamine (HPA), is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of isoindolinones and has been found to possess a wide range of biological activities.

Scientific Research Applications

Synthesis and Derivatives

  • Synthesis of Hexahydro-1H-Isoindole-1,3(2H)-dione Derivatives : A novel synthesis method for hexahydro-1H-isoindole-1,3(2H)-dione derivatives was developed, starting from 3-sulfolene. The process involves epoxidation, opening of the epoxide with nucleophiles, and subsequent conversion to amino and triazole derivatives, as well as the synthesis of hydroxyl analogues (Tan et al., 2016).

Photophysical Properties

  • Photophysical Behavior of Derivatives : 2-(2-hydroxyphenyl)-6-methylimidazo[4,5-f]isoindole-5,7(1H,6H)-dione and its derivatives exhibit fluorescent properties that are highly sensitive to solvent polarity. Their thermal stability and photophysical behavior were studied, providing insights into their potential applications in material science (Deshmukh & Sekar, 2015).

Anticancer Activity

  • Anticancer Properties : Isoindole-1,3(2H)-dione derivatives have demonstrated cytotoxic effects on various cancer cells. The anticancer activity varies depending on the substituents, with some derivatives showing higher activity than standard drugs like 5-fluorouracil and cisplatin. This highlights their potential as chemotherapeutic agents (Tan et al., 2020).

Molecular Synthesis and Analysis

  • Synthesis and Characterization : Studies have detailed the efficient synthesis and characterization of various N-(arylaminomethyl)-phthalimides, contributing to the understanding of the molecular structure and potential applications of these compounds (Sena et al., 2007).

Antimicrobial Screening

  • Antimicrobial Properties : Novel azaimidoxy compounds, including derivatives of 2-hydroxy-1H-isoindole-1,3(2H)-dione, were synthesized and screened for antimicrobial activities. These studies suggest potential applications in chemotherapeutic treatments (Jain, Nagda & Talesara, 2006).

Molecular Interaction Studies

  • Molecular Interaction Analysis : Research on the synthesis, structure, and interaction of various isoindole-1,3-dione based compounds, such as mesogenic Schiff bases, provides valuable information on their molecular interactions and potential applications in various fields (Dubey et al., 2018).

Structural Analysis

  • Vibrational and Structural Studies : Investigations into the structural and vibrational properties of 1-H-isoindole-1,3(2H)-dione derivatives, including phthalimide and hexahydrophthalimide, offer insights into their molecular structures and potential uses (Binev et al., 1999).

properties

IUPAC Name

2-(2-hydroxyphenyl)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c16-12-8-4-3-7-11(12)15-13(17)9-5-1-2-6-10(9)14(15)18/h3-4,7-10,16H,1-2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHOUAEQAWXAJBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)C(=O)N(C2=O)C3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Hydroxyphenyl)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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